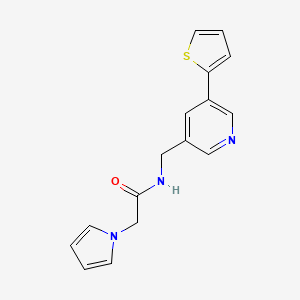
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, also known as THAL-SNS-032, is a small molecule inhibitor that has shown promising results in preclinical studies for its potential application in cancer treatment.
Mécanisme D'action
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide selectively inhibits the activity of CDK9, a protein that is involved in the regulation of gene expression. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the elongation phase of RNA polymerase II-mediated transcription. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide binds to the ATP-binding pocket of CDK9, preventing its activity and leading to the inhibition of RNA polymerase II-mediated transcription.
Biochemical and Physiological Effects:
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been shown to have potent anti-tumor activity in various cancer cell lines. In addition to its anti-tumor activity, 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has also been shown to have anti-inflammatory and anti-angiogenic effects. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is its specificity for CDK9, which reduces the risk of off-target effects. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, one limitation of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is its toxicity at higher doses, which may limit its clinical application.
Orientations Futures
There are several future directions for the study of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide. One potential direction is the development of combination therapies that include 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide and other anti-cancer agents. Another direction is the study of the molecular mechanisms underlying the anti-inflammatory and anti-angiogenic effects of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide. Finally, the development of more potent and selective CDK9 inhibitors may lead to the development of more effective cancer treatments.
Conclusion:
In conclusion, 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential application in cancer treatment. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide selectively inhibits the activity of CDK9, leading to the inhibition of RNA polymerase II-mediated transcription. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has potent anti-tumor activity, as well as anti-inflammatory and anti-angiogenic effects. While there are limitations to the clinical application of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, there are several future directions for its study that may lead to the development of more effective cancer treatments.
Méthodes De Synthèse
The synthesis of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-bromo-N-(5-(thiophen-2-yl)pyridin-3-yl)methanesulfonamide with sodium pyrrolidin-1-ylacetate to form the intermediate compound. This intermediate is then reacted with acetic anhydride to form the final product, 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide.
Applications De Recherche Scientifique
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been extensively studied for its potential application in cancer treatment. Preclinical studies have shown that 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has potent anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, and solid tumors. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells by targeting the CDK9 protein, which is involved in the regulation of gene expression.
Propriétés
IUPAC Name |
2-pyrrol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(12-19-5-1-2-6-19)18-10-13-8-14(11-17-9-13)15-4-3-7-21-15/h1-9,11H,10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSQQFDEUXXEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

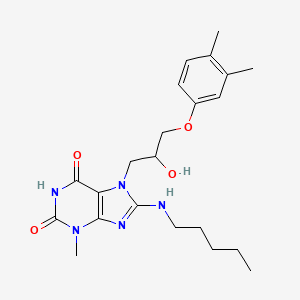
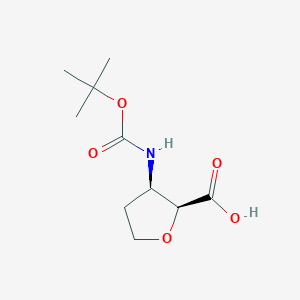
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2912072.png)

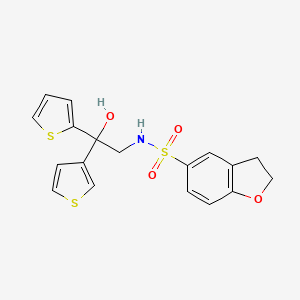
![8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912076.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B2912077.png)
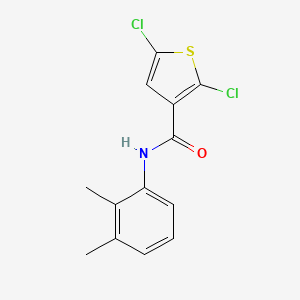
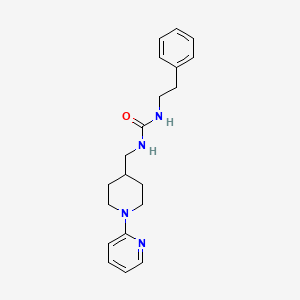
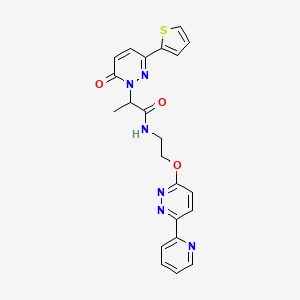

![N-(2-chlorobenzyl)-2-(9-fluoro-2-methyl-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2912088.png)
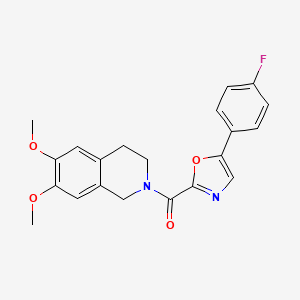
![2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2912090.png)